1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide
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Overview
Description
1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a piperidine ring, an oxazole ring, and a chlorophenyl group
Preparation Methods
The synthesis of 1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and cyano groups. The final step involves the formation of the piperidine ring and the carboxamide group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and high efficiency, making the compound suitable for commercial applications.
Chemical Reactions Analysis
1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, potentially modifying the compound’s biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound also contains a piperidine ring and a carboxamide group but differs in the presence of a pyrrolo[2,3-d]pyrimidine ring instead of an oxazole ring.
1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: This compound shares the chlorophenyl group but has a pyrazolinone ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
844463-08-7 |
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Molecular Formula |
C16H15ClN4O2 |
Molecular Weight |
330.77 g/mol |
IUPAC Name |
1-[2-(3-chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H15ClN4O2/c17-12-3-1-2-11(8-12)15-20-13(9-18)16(23-15)21-6-4-10(5-7-21)14(19)22/h1-3,8,10H,4-7H2,(H2,19,22) |
InChI Key |
VPALIYCANQSSAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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